molecular formula C15H19N3O3 B2950408 N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-phenyloxalamide CAS No. 898374-44-2

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-phenyloxalamide

Cat. No.: B2950408
CAS No.: 898374-44-2
M. Wt: 289.335
InChI Key: RMZPYBGVLUGFBY-UHFFFAOYSA-N
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Description

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-phenyloxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrrolidinone ring, a phenyl group, and an oxalamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-phenyloxalamide typically involves the following steps:

    Formation of the Pyrrolidinone Intermediate: The initial step involves the preparation of 2-oxopyrrolidine, which can be synthesized through the cyclization of γ-aminobutyric acid (GABA) or its derivatives.

    Alkylation: The pyrrolidinone intermediate is then alkylated with 3-bromopropylamine to form N-(3-(2-oxopyrrolidin-1-yl)propyl)amine.

    Oxalamide Formation: The final step involves the reaction of N-(3-(2-oxopyrrolidin-1-yl)propyl)amine with phenyl isocyanate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-phenyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or phenyl derivatives.

Scientific Research Applications

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-phenyloxalamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-phenyloxalamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-phenyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit adenosine kinase selectively makes it a valuable compound for therapeutic research.

Properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c19-13-8-4-10-18(13)11-5-9-16-14(20)15(21)17-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZPYBGVLUGFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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